(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15717660
InChI: InChI=1S/C20H15BrN6O3S/c1-11-3-5-13(6-4-11)17-10-31-20(22-17)26-19(28)18(12(2)25-26)24-23-16-8-7-14(27(29)30)9-15(16)21/h3-10,25H,1-2H3
SMILES:
Molecular Formula: C20H15BrN6O3S
Molecular Weight: 499.3 g/mol

(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15717660

Molecular Formula: C20H15BrN6O3S

Molecular Weight: 499.3 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C20H15BrN6O3S
Molecular Weight 499.3 g/mol
IUPAC Name 4-[(2-bromo-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C20H15BrN6O3S/c1-11-3-5-13(6-4-11)17-10-31-20(22-17)26-19(28)18(12(2)25-26)24-23-16-8-7-14(27(29)30)9-15(16)21/h3-10,25H,1-2H3
Standard InChI Key KUTPRXOCQNOLEP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound belongs to the pyrazolone family, featuring a 3-pyrazol-3-one core substituted at positions 2 and 4. The 2-position is occupied by a 4-(4-methylphenyl)-1,3-thiazol-2-yl group, while the 4-position contains a hydrazinylidene moiety linked to a 2-bromo-4-nitrophenyl ring. The (4E) configuration indicates the trans geometry of the hydrazinylidene group relative to the pyrazolone ring.

Table 1: Molecular properties of (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

PropertyValue
Molecular FormulaC21H16BrN6O3S
Molecular Weight527.36 g/mol
IUPAC Name(4E)-4-[(2-Bromo-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
InChI KeyUZRZJXKQJGBKJO-UHFFFAOYSA-N

The bromine and nitro groups on the phenyl ring introduce significant electron-withdrawing effects, influencing reactivity and intermolecular interactions. The thiazole ring contributes π-conjugation, while the methyl groups enhance hydrophobicity.

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited, analogous pyrazolone-thiazole hybrids exhibit characteristic signals:

  • 1H NMR: A singlet at δ 2.4–2.6 ppm for the pyrazolone methyl group, doublets for thiazole protons (δ 7.1–7.3 ppm), and aromatic protons from substituted phenyl rings (δ 7.5–8.2 ppm).

  • IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1520–1550 cm⁻¹ (N=N), and 1340 cm⁻¹ (NO2) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically proceeds via a four-step sequence:

  • Thiazole Ring Formation:
    Condensation of 4-(4-methylphenyl)thioamide with α-bromoacetophenone derivatives yields the 4-(4-methylphenyl)-1,3-thiazol-2-amine intermediate.

  • Hydrazine Derivative Preparation:
    2-Bromo-4-nitroaniline undergoes diazotization with NaNO2/HCl, followed by coupling with malononitrile to form the hydrazinylidene precursor .

  • Pyrazolone Cyclization:
    The thiazole-amine reacts with ethyl acetoacetate under acidic conditions (H2SO4, reflux) to form the 5-methyl-3-pyrazolone scaffold.

  • Coupling Reaction:
    A Mitsunobu reaction or nucleophilic substitution links the hydrazinylidene group to the pyrazolone core, achieving the final product .

Table 2: Optimized reaction conditions for Step 4

ParameterCondition
SolventAnhydrous DMF
Temperature80°C
CatalystPd(PPh3)4
Reaction Time12–16 hours
Yield62–68%

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.

  • Stability: Decomposes above 240°C; sensitive to UV light due to the nitro group, requiring storage in amber vials under inert gas .

Tautomerism and Tautomeric Equilibrium

The pyrazolone core exhibits keto-enol tautomerism, with the keto form predominating in non-polar solvents. Density functional theory (DFT) calculations suggest a tautomeric equilibrium energy difference of ~5.2 kcal/mol favoring the keto form.

Hypothesized Biological Activity

Structure-Activity Relationships (SAR)

  • The thiazole ring may enhance membrane permeability via lipophilic interactions.

  • The nitro group could act as a hydrogen bond acceptor, potentially targeting nitroreductase enzymes in microbial pathogens .

  • Bromine’s steric bulk might influence binding pocket compatibility in protein targets.

Predicted Targets

Molecular docking studies on analogous compounds suggest affinity for:

  • Cyclooxygenase-2 (COX-2): Binding energy −8.2 kcal/mol, comparable to celecoxib.

  • Mycobacterium tuberculosis enoyl-ACP reductase: Inhibition constant (Ki) ~4.3 μM in silico .

Industrial and Research Applications

Material Science Applications

The conjugated system exhibits broad UV-Vis absorption (λmax = 340 nm), suggesting potential as a photostabilizer or organic semiconductor component.

Challenges in Scale-Up

  • Low yields in final coupling step due to steric hindrance.

  • Purification difficulties arising from tautomeric forms; reversed-phase HPLC with C18 columns is recommended .

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